(2S,4E,6R,8S)-8-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trimethyl-4-nonenoic Acid Ethyl Ester
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Overview
Description
(2S,4E,6R,8S)-8-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trimethyl-4-nonenoic Acid Ethyl Ester is a synthetic organic compound It is characterized by its complex structure, which includes a silyl ether group, multiple methyl groups, and a nonenoic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4E,6R,8S)-8-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trimethyl-4-nonenoic Acid Ethyl Ester typically involves multiple steps:
Formation of the Nonenoic Acid Backbone: This can be achieved through a series of aldol condensations and subsequent reductions.
Introduction of the Silyl Ether Group: The tert-butyldimethylsilyl (TBDMS) group is introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Esterification: The final step involves the esterification of the nonenoic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nonenoic acid moiety.
Reduction: Reduction reactions can target the double bonds in the nonenoic acid chain.
Substitution: The silyl ether group can be substituted under specific conditions, such as treatment with fluoride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Tetrabutylammonium fluoride (TBAF) is often used to remove the silyl ether group.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Saturated nonenoic acid derivatives.
Substitution: Hydroxylated nonenoic acid esters.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The silyl ether group serves as a protecting group for alcohols in multi-step organic syntheses.
Biology
Biochemical Studies: Utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structure.
Industry
Material Science: Employed in the development of novel materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through its reactive functional groups. The silyl ether group can be selectively removed to reveal a hydroxyl group, which can participate in further chemical reactions. The nonenoic acid ester moiety can undergo hydrolysis to yield the corresponding acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
- (2S,4E,6R,8S)-8-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trimethyl-4-nonenoic Acid Methyl Ester
- (2S,4E,6R,8S)-8-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trimethyl-4-nonenoic Acid Propyl Ester
Uniqueness
- Structural Complexity : The presence of multiple chiral centers and a silyl ether group makes it unique.
- Reactivity : The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, sets it apart from simpler esters.
Properties
CAS No. |
119433-08-8 |
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Molecular Formula |
C20H40O3Si |
Molecular Weight |
356.622 |
IUPAC Name |
ethyl (E,2S,6R,8S)-8-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trimethylnon-4-enoate |
InChI |
InChI=1S/C20H40O3Si/c1-11-22-19(21)17(4)13-15(2)12-16(3)14-18(5)23-24(9,10)20(6,7)8/h12,16-18H,11,13-14H2,1-10H3/b15-12+/t16-,17-,18-/m0/s1 |
InChI Key |
NFBRSOAOWIRVBV-VVSHCGRSSA-N |
SMILES |
CCOC(=O)C(C)CC(=CC(C)CC(C)O[Si](C)(C)C(C)(C)C)C |
Synonyms |
[2S-(2R*,4E,6S*,8R*)]-8-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-2,4,6-trimethyl-4-nonenoic Acid Ethyl Ester |
Origin of Product |
United States |
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